molecular formula C29H30Cl2F3N5O B611047 Sudoterb dihydrochloride CAS No. 1044503-04-9

Sudoterb dihydrochloride

Cat. No.: B611047
CAS No.: 1044503-04-9
M. Wt: 592.4882
InChI Key: FVWAUSWEYDJAAM-UHFFFAOYSA-N
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Description

For the purpose of this analysis, we assume "Sudoterb dihydrochloride" refers to vanoxerine dihydrochloride, given its pharmacological relevance and structural similarity (dihydrochloride salt form).

Vanoxerine dihydrochloride is a cyclin-dependent kinase (CDK) inhibitor with activity against CDK2, CDK4, and CDK6. It has demonstrated anti-cancer effects in preclinical models, including inhibition of cell proliferation (IC50 values: 3.79 μM in QGY7703 and 4.04 μM in Huh7 cells) and tumor growth reduction in xenograft models .

Properties

CAS No.

1044503-04-9

Molecular Formula

C29H30Cl2F3N5O

Molecular Weight

592.4882

IUPAC Name

N-[2-methyl-5-phenyl-3-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]pyrrol-1-yl]pyridine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C29H28F3N5O.2ClH/c1-21-24(20-35-14-16-36(17-15-35)26-9-5-8-25(19-26)29(30,31)32)18-27(22-6-3-2-4-7-22)37(21)34-28(38)23-10-12-33-13-11-23;;/h2-13,18-19H,14-17,20H2,1H3,(H,34,38);2*1H

InChI Key

FVWAUSWEYDJAAM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(N1NC(=O)C2=CC=NC=C2)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sudoterb HCl;  Sudoterb dihydrchloride;  LL3858;  LL-3858;  LL 3858.

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Activity

Vanoxerine dihydrochloride is compared with three FDA-approved CDK inhibitors: Adapalene (CDK2 inhibitor), Fluspirilene (CDK2 inhibitor), and Rafoxanide (CDK4/6 dual inhibitor). Key findings include:

Compound Target IC50 Values (μM) Cell Lines Tested
Vanoxerine dihydrochloride CDK2/4/6 3.79 (QGY7703), 4.04 (Huh7) Liver cancer, others
Fluspirilene CDK2 4.01 (HepG2), 3.46 (Huh7) Liver cancer
Adapalene CDK2 4.43 (DLD1), 7.135 (LoVo) Colorectal cancer
Rafoxanide CDK4/6 1.09 (A375), 1.31 (A431) Skin cancer

Key Observations :

  • All compounds inhibit cell cycle progression and induce apoptosis in vitro .
  • Vanoxerine’s triple inhibition may enhance efficacy across diverse cancer types compared to single/dual-target inhibitors .
  • Rafoxanide exhibits the lowest IC50 values (1.09–1.31 μM), indicating high potency in skin cancer models .

Therapeutic Scope and Limitations

  • Vanoxerine dihydrochloride: Broad activity due to CDK2/4/6 inhibition but may require tailored delivery systems to mitigate side effects (e.g., cardiotoxicity) .
  • Rafoxanide : Dual CDK4/6 inhibition aligns with FDA-approved agents like palbociclib but lacks CDK2 targeting .

Physicochemical and Clinical Differences

  • Solubility and Delivery: Vanoxerine’s dihydrochloride salt improves solubility, but formulation challenges persist compared to Rafoxanide’s lipophilic structure .
  • Side Effects: Vanoxerine’s broader target profile may increase off-target risks, whereas Rafoxanide’s specificity reduces systemic toxicity .

Additional Dihydrochloride Compounds in Research

  • Trientine dihydrochloride : A copper-chelating agent used in Wilson’s disease, highlighting the versatility of dihydrochloride forms in drug design .
  • Hydroxypropyl p-phenylenediamine dihydrochloride : A cosmetic hair dye ingredient under regulatory review .
  • Putrescine/Cadaverine dihydrochlorides : Used in food science for biogenic amine analysis .

Q & A

Q. What validated analytical methods are recommended for confirming the purity and stoichiometry of Sudoterb dihydrochloride?

  • Methodological Answer : Purity and stoichiometry can be confirmed using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column, ensuring >99% purity (common thresholds for dihydrochloride salts as per ) . Elemental analysis (CHNS/O) should verify the 2:1 chloride-to-base ratio, a hallmark of dihydrochloride salts ( ). X-ray crystallography or NMR spectroscopy (1H/13C) can resolve protonation sites and salt formation .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Follow ICH Q1A guidelines:
  • Thermal stability : Incubate at 40°C/75% relative humidity (RH) for 4 weeks, monitoring degradation via HPLC.
  • Photostability : Expose to 1.2 million lux hours of visible light and 200 W·hr/m² UV ().
  • Hydrolytic degradation : Test in buffers (pH 1–9) at 37°C for 48 hours, using LC-MS to identify breakdown products.
    Report mass balance and degradation pathways, referencing ’s protocols for experimental reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in reported receptor-binding affinities of this compound across studies?

  • Methodological Answer : Conduct orthogonal assays (e.g., surface plasmon resonance [SPR] vs. radioligand displacement) under standardized conditions (pH 7.4, 25°C). Control for ionic strength, as dihydrochloride solubility is pH-dependent ( ). Use meta-analysis to compare data across cell types (primary vs. immortalized lines) and statistical models (e.g., Hill slopes in dose-response curves). Reference ’s emphasis on hypothesis-driven experimentation and peer-reviewed validation .

Q. How can researchers optimize in vivo pharmacokinetic (PK) studies to account for this compound’s pH-dependent solubility?

  • Methodological Answer :
  • Study design : Use crossover protocols comparing oral and intravenous administration in animal models, with plasma sampling at critical intervals (e.g., 0.5, 2, 6, 24 hours).
  • Analytical method : Quantify plasma concentrations via LC-MS/MS with a deuterated internal standard (e.g., D8-labeled analogs as in ).
  • Modeling : Apply physiologically based pharmacokinetic (PBPK) models incorporating pH-solubility data (LogP = ~6.8, inferred from ) and enterohepatic recirculation potential .

Data Contradiction Analysis

Q. How to address discrepancies in this compound’s cytotoxicity profiles between 2D cell cultures and 3D organoid models?

  • Methodological Answer :
  • Experimental controls : Normalize results to tissue penetration metrics (e.g., diffusion coefficients in 3D matrices).
  • Mechanistic studies : Use fluorescence-labeled Sudoterb to track spatial distribution in organoids (’s receptor internalization methodology).
  • Data normalization : Express IC50 values relative to cellular ATP content or viability dyes (e.g., Alamar Blue), as 3D models may exhibit altered metabolic activity .

Experimental Design Tables

Table 1 : Key Parameters for Stability Testing of this compound

ParameterConditionAnalytical MethodAcceptance Criteria
Thermal Stability40°C ± 2°C / 75% RH ± 5%HPLC-UV (254 nm)≤2% degradation at 4 weeks
Photostability1.2 million lux hoursUPLC-MSNo new peaks >0.1%
Hydrolytic DegradationpH 1–9, 37°C, 48 hoursNMR stability trackingParent compound ≥95%
References:

Table 2 : Comparative Receptor Binding Assays for Contradiction Resolution

Assay TypeStrengthsLimitationsRecommended Use Case
Radioligand DisplacementHigh sensitivityRequires radioactive materialsPrimary screening
SPRReal-time kineticsCost-intensiveMechanistic studies
Fluorescence PolarizationHigh throughputLimited to soluble targetsSecondary validation
References:

Key Considerations

  • Chemical Specificity : Distinguish this compound from hydrochloride salts by confirming the 2:1 stoichiometry via elemental analysis ().
  • Ethical Compliance : Adhere to international guidelines for in vivo studies () and data reporting standards ().
  • Data Reproducibility : Document batch-specific purity (>99%) and storage conditions (−20°C in anhydrous DMSO) per , and 10 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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